N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a fluorinated triazolo[4,5-d]pyrimidine derivative featuring dual 4-fluorobenzyl substituents and a thioacetamide linker. Its synthesis likely follows S-alkylation strategies similar to those reported for related triazole derivatives, involving halogenated intermediates and nucleophilic substitution reactions under basic conditions . Structural confirmation relies on spectral techniques such as ¹H/¹³C-NMR and IR spectroscopy, with characteristic absorption bands for thioether (C–S, ~1240–1255 cm⁻¹) and amide (C=O, ~1660–1680 cm⁻¹) groups .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6OS/c21-15-5-1-13(2-6-15)9-23-17(29)11-30-20-18-19(24-12-25-20)28(27-26-18)10-14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFSJCCMJDBDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
-
Formation of the Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, a 1,2,3-triazole derivative is reacted with a pyrimidine derivative under conditions that promote cyclization, such as heating in the presence of a suitable catalyst.
-
Introduction of the Fluorobenzyl Groups: : The fluorobenzyl groups are introduced through nucleophilic substitution reactions. Typically, 4-fluorobenzyl halides are reacted with the triazolopyrimidine core in the presence of a base to facilitate the substitution.
-
Thioacetamide Formation: : The final step involves the introduction of the thioacetamide moiety. This can be achieved by reacting the intermediate compound with a suitable thioacetamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the triazolopyrimidine core or the fluorobenzyl groups, potentially leading to the formation of dihydro derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the fluorobenzyl groups, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the triazolopyrimidine core and fluorobenzyl groups suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests that it may exhibit activity against certain diseases, such as cancer or infectious diseases, by interacting with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may also make it useful in the development of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and available
*Estimated based on formula C₂₀H₁₆F₂N₆OS.
†Calculated for C₇H₇N₅O.
Structural and Functional Insights
- Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorobenzyl groups confer higher electronegativity and metabolic stability compared to chloro analogs (e.g., compound 20 in ). Chlorine’s larger atomic size may enhance steric hindrance but reduce solubility .
- Thioether Linker : The thioacetamide group in the target compound and analogs (e.g., ) likely enhances binding to cysteine-rich enzyme active sites, as seen in kinase inhibitors.
- Aromatic vs.
Biological Activity
N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that belongs to the class of triazolopyrimidines. Its unique structure, characterized by fluorobenzyl groups and a triazolopyrimidine core, suggests potential biological activities relevant to medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological profiles.
The molecular formula of this compound is C21H19FN6OS with a molecular weight of 422.5 g/mol. The compound features a triazolopyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN6OS |
| Molecular Weight | 422.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis typically involves several steps:
- Formation of the Triazolopyrimidine Core : This can be achieved through cyclization reactions involving precursors like 3-amino-1,2,4-triazole.
- Introduction of Fluorobenzyl Groups : Nucleophilic substitution reactions using 4-fluorobenzyl chloride are employed to introduce the fluorobenzyl substituents.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes that are crucial for cellular processes.
- Receptor Modulation : It may interact with various receptors to modulate signaling pathways.
The presence of fluorine atoms enhances metabolic stability and binding affinity to biological targets, which could lead to increased efficacy in therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar triazolopyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer : Compounds in this class have shown effective inhibition of breast cancer cell proliferation.
- Mechanisms : The lack of inhibitory activity against dihydrofolate reductase (DHFR) suggests alternative pathways for antiproliferative effects .
Antimicrobial Activity
Triazolopyrimidine derivatives have demonstrated antimicrobial properties against a range of bacterial and fungal strains:
- Bacterial Strains : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Strains : Notable activity against Candida albicans and Aspergillus fumigatus .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative activity of similar triazolopyrimidine compounds against various human cancer cell lines, showing promising results with IC50 values in the micromolar range.
- Antimicrobial Screening : Another investigation screened several derivatives against clinical isolates, revealing that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics .
Q & A
Q. What are the key synthetic routes for N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of precursors like aminotriazole and substituted pyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the thioacetamide group via nucleophilic substitution, often using mercaptoacetic acid derivatives and coupling agents like EDCI/HOBt in anhydrous conditions .
- Step 3 : Functionalization with fluorobenzyl groups via alkylation or amidation, requiring precise temperature control (0–5°C) to minimize side reactions .
Optimization : Reaction yields (typically 60–85%) depend on solvent choice (e.g., dichloromethane for alkylation), catalyst selection (e.g., triethylamine for deprotonation), and purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole and pyrimidine moieties. For example, the thioacetamide proton appears as a singlet near δ 4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 484.12 vs. calculated 484.13 for C₂₃H₁₈F₂N₆OS) .
- HPLC-Purity Analysis : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity, critical for biological assays .
Q. What preliminary biological activities have been observed in structurally analogous compounds?
- Anticancer Activity : Analogues with triazolopyrimidine cores exhibit IC₅₀ values of 10–100 nM against HeLa and A549 cells via kinase inhibition (e.g., EGFR or VEGFR2) .
- Antimicrobial Effects : Fluorobenzyl-substituted derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens (e.g., S. aureus), attributed to membrane disruption .
- Enzyme Inhibition : Similar compounds inhibit COX-2 (IC₅₀ ~50 nM) and 5-LOX (IC₅₀ ~200 nM), suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity and selectivity?
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases), while chlorine increases steric bulk, reducing off-target interactions. For example, fluorinated analogues show 3-fold higher selectivity for EGFR over HER2 compared to chlorinated derivatives .
- Positional Effects : Para-fluorobenzyl groups improve metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to ortho-substituted derivatives, which undergo faster oxidative degradation .
Q. What strategies are recommended for resolving contradictions in in vitro vs. in vivo efficacy data?
- Case Study : If in vitro IC₅₀ values (e.g., 20 nM) conflict with in vivo tumor reduction rates (<30%), consider:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral bioavailability <15% due to poor solubility) and adjust formulations (e.g., nanoemulsions) .
- Metabolite Screening : Use LC-MS/MS to identify inactive metabolites (e.g., sulfoxide derivatives) that dominate in vivo .
- Target Engagement Assays : Confirm target modulation in tumors via immunohistochemistry (e.g., phosphorylated EGFR levels) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
- Lipophilicity Adjustments : LogP values >3 correlate with poor aqueous solubility. Introduce polar groups (e.g., morpholine) to reduce LogP while maintaining potency .
- Metabolic Stability : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to enhance hepatic stability .
- Permeability : Use Caco-2 cell assays to optimize passive diffusion. Fluorine substitution often enhances permeability (Papp >1 ×10⁻⁶ cm/s) .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
- Kinase Profiling : Screen against a panel of 100+ kinases using radioactive ATP-binding assays to identify primary targets (e.g., JAK2 inhibition at IC₅₀ = 15 nM) .
- Molecular Docking : Validate binding poses (e.g., triazole N2 forming H-bonds with kinase hinge regions) using AutoDock Vina and co-crystallization .
- Pathway Analysis : RNA-seq or phosphoproteomics in treated cells can reveal downstream effects (e.g., downregulation of PI3K/AKT/mTOR pathways) .
Methodological Recommendations
Q. How to design a robust experimental workflow for evaluating this compound’s therapeutic potential?
Synthetic Chemistry : Optimize yields via DoE (Design of Experiments) for critical steps (e.g., varying EDCI concentration in coupling reactions) .
In Vitro Screening : Prioritize assays with clinical relevance (e.g., 3D tumor spheroids over monolayer cultures) .
ADME-Tox Profiling : Use hepatic microsomes and hERG assays to flag liabilities early .
In Vivo Validation : Select PDX (patient-derived xenograft) models that recapitulate human tumor heterogeneity .
Q. What computational tools are recommended for predicting off-target interactions?
- SwissTargetPrediction : Predicts targets based on chemical similarity (e.g., 85% probability of kinase binding) .
- Molecular Dynamics Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
- ToxCast Database : Screen for endocrine disruption or cytotoxicity using EPA-curated data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
